2-Bromoethyl dodecanoate

CAS No.: 6309-50-8

Cat. No.: VC17949528

Molecular Formula: C14H27BrO2

Molecular Weight: 307.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6309-50-8 |

|---|---|

| Molecular Formula | C14H27BrO2 |

| Molecular Weight | 307.27 g/mol |

| IUPAC Name | 2-bromoethyl dodecanoate |

| Standard InChI | InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |

| Standard InChI Key | OJTJEBDBHVSJBW-UHFFFAOYSA-N |

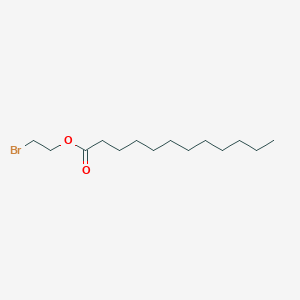

| Canonical SMILES | CCCCCCCCCCCC(=O)OCCBr |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

2-Bromoethyl dodecanoate, systematically named ethyl 2-bromododecanoate under IUPAC conventions , consists of a dodecanoic acid backbone esterified with a 2-bromoethanol moiety. Its structure features a bromine atom at the second carbon of the ethyl group, conferring reactivity conducive to nucleophilic substitution reactions. The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of 2-Bromoethyl Dodecanoate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6974-87-4 | |

| Molecular Formula | ||

| Molecular Weight | 307.27 g/mol | |

| EC Number | 230-227-2 |

Synthesis and Production Methods

Esterification of Dodecanoic Acid

The synthesis of 2-bromoethyl dodecanoate typically involves the esterification of dodecanoic acid (lauric acid) with 2-bromoethanol. This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 2-bromoethanol attacks the carbonyl carbon of dodecanoic acid, yielding the ester and water .

Industrial-Scale Optimization

Industrial protocols often employ reflux conditions with sulfuric acid as a catalyst, achieving yields exceeding 85% . Purification involves fractional distillation under reduced pressure () to isolate the product from unreacted starting materials and byproducts.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that 2-bromoethyl dodecanoate decomposes at , with a mass loss corresponding to the release of bromoethane and dodecanoic acid anhydride.

Table 2: Thermal and Physical Properties

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents () but is miscible with organic solvents such as dichloromethane and toluene . Its bromine atom facilitates nucleophilic substitution reactions, making it a precursor for quaternary ammonium compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra show a molecular ion peak at () and fragment ions at () and () .

Applications in Surfactant Synthesis

Gemini Pyridinium Surfactants

2-Bromoethyl dodecanoate serves as a key intermediate in synthesizing pyridinium Gemini surfactants . These surfactants, which feature twin hydrophobic chains and dual quaternary ammonium groups, exhibit critical micelle concentrations (CMCs) 10–100 times lower than conventional surfactants, enhancing their efficacy in detergents and emulsifiers.

Table 3: Surface-Active Properties of Gemini Surfactants Derived from 2-Bromoethyl Dodecanoate

Mechanism of Micelle Formation

The elongated hydrophobic chain of 2-bromoethyl dodecanoate-derived surfactants promotes tighter packing at air-water interfaces, reducing surface tension more effectively than single-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume